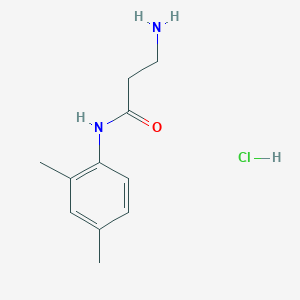

N~1~-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride

Description

N¹-(2,4-Dimethylphenyl)-beta-alaninamide hydrochloride (CAS: 1269053-56-6) is a synthetic organic compound with the molecular formula C₁₁H₁₆N₂O·HCl and a molecular weight of 229 g/mol . Its structure comprises a beta-alaninamide backbone (NH₂-CH₂-CH₂-CONH-) linked to a 2,4-dimethylphenyl group. Key physicochemical properties include a LogP of 0.94, three rotatable bonds, and a solid crystalline form. It is synthesized via reactions involving 2-(2,4-dimethylphenyl)ethan-1-amine hydrochloride and dicyandiamide . The compound is utilized in pharmaceutical research, particularly as a reference standard or intermediate in drug development.

Properties

IUPAC Name |

3-amino-N-(2,4-dimethylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPRNNMKIXEMQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride typically involves the reaction of 2,4-dimethylphenylamine with beta-alanine under specific conditions. One common method includes:

Starting Materials: 2,4-dimethylphenylamine and beta-alanine.

Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

N~1~-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of N1-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Beta-Alaninamide Derivatives with Varied Aromatic Substituents

N¹-(2-Ethylphenyl)-beta-alaninamide Hydrochloride (CAS: 1268990-71-1)

- Molecular Formula : C₁₁H₁₆N₂O·HCl

- Key Difference : Substitution of the 2,4-dimethylphenyl group with a 2-ethylphenyl moiety.

N¹-(5-Fluoro-2-methylphenyl)-glycinamide Hydrochloride (CAS: 1046757-31-6)

- Molecular Formula : C₁₀H₁₃FN₂O·HCl

- Key Difference : Replacement of the beta-alaninamide chain with a glycinamide (shorter backbone) and a fluorine atom at the 5-position.

- Impact : The fluorine atom introduces electronegativity, altering binding affinity in receptor interactions. The shorter backbone may reduce conformational flexibility .

N¹-(2,5-Dimethylphenyl)-beta-alaninamide Hydrochloride (CAS: 1268990-65-3)

Amide and Amidino Derivatives

N-(2,4-Dimethylphenyl)-N'-methylformamidine Monohydrochloride (CAS: 33089-74-6)

- Molecular Formula : C₁₀H₁₅ClN₂

- Key Difference : Replacement of the beta-alaninamide group with a formamidine (NH-C(=NH)-N-) functional group.

3-Chloro-N-(2,4-dimethylphenyl)propanamide (CAS: 39494-04-7)

Pharmaceutical Reference Compounds

Impurity B(EP): (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide Hydrochloride (CAS: 15883-20-2)

- Molecular Formula : C₁₅H₂₁ClN₂O

- Key Difference : Piperidine ring instead of beta-alaninamide chain; 2,6-dimethylphenyl substitution.

- Impact : The rigid piperidine ring restricts conformational flexibility, while the 2,6-dimethyl substitution creates steric hindrance, reducing binding to flat aromatic receptors common in local anesthetics .

Mepivacaine Hydrochloride (CAS: 1722-62-9)

Comparative Data Table

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents/Features | LogP | Key Applications |

|---|---|---|---|---|---|

| N¹-(2,4-Dimethylphenyl)-beta-alaninamide HCl (1269053-56-6) | C₁₁H₁₆N₂O·HCl | 229 | 2,4-dimethylphenyl, beta-alaninamide | 0.94 | Pharmaceutical intermediate |

| N¹-(2-Ethylphenyl)-beta-alaninamide HCl (1268990-71-1) | C₁₁H₁₆N₂O·HCl | 229 | 2-ethylphenyl | ~1.2* | Research compound |

| N¹-(2,5-Dimethylphenyl)-beta-alaninamide HCl (1268990-65-3) | C₁₁H₁₆N₂O·HCl | 229 | 2,5-dimethylphenyl | ~0.98* | Analytical standard |

| N-(2,4-Dimethylphenyl)-N'-methylformamidine HCl (33089-74-6) | C₁₀H₁₅ClN₂ | 198.7 | Formamidine group | 1.5 | Pesticide metabolite reference |

| Impurity B(EP) (15883-20-2) | C₁₅H₂₁ClN₂O | 296.8 | Piperidine-2-carboxamide, 2,6-dimethyl | 2.3 | Pharmaceutical impurity standard |

*Estimated based on structural analogs.

Key Findings and Implications

Substituent Position Matters : The 2,4-dimethylphenyl group in the target compound offers a balance of steric accessibility and electronic effects, unlike the 2,6-dimethyl analogs, which are sterically hindered .

LogP and Solubility : The target compound’s lower LogP (0.94) compared to formamidine derivatives (LogP 1.5) suggests better aqueous solubility, advantageous for formulation .

Synthetic Versatility: The use of dicyandiamide in the synthesis of the target compound highlights a pathway distinct from carboxamide or amidino derivatives, enabling scalable production .

Biological Activity

N~1~-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N~1~-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride is characterized by its amide functional group and a dimethyl-substituted phenyl moiety. Its molecular formula is C12H16ClN and it has a molar mass of approximately 227.72 g/mol. The compound's structure can be represented as follows:

1. Neuroprotective Effects

Research indicates that N~1~-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride exhibits neuroprotective properties. In vitro studies have shown that this compound can reduce neuronal cell death in models of oxidative stress. For example, in a study involving rat cortical neurons exposed to hydrogen peroxide, treatment with the compound significantly decreased apoptosis rates compared to untreated controls (p<0.05) .

2. Antidepressant Activity

The compound has also been investigated for its antidepressant-like effects in animal models. In a forced swim test, mice treated with N~1~-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride displayed reduced immobility times, suggesting an increase in antidepressant-like behavior . The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

3. Analgesic Properties

Preliminary studies suggest that N~1~-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride may possess analgesic properties. In a tail-flick test conducted on rats, administration of the compound resulted in a significant increase in pain threshold (p<0.01), indicating its potential utility in pain management .

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection in Ischemia Models

A study examining the effects of N~1~-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride on ischemic brain injury demonstrated significant neuroprotection when administered prior to ischemic insult. Histological analysis revealed reduced infarct size and improved neuronal survival rates compared to control groups .

Case Study 2: Behavioral Assessment in Depression Models

In another investigation, chronic administration of the compound was associated with behavioral improvements in depression-like symptoms in rodents subjected to chronic mild stress protocols. The treated group exhibited enhanced exploratory behavior and decreased anxiety-like responses as measured by elevated plus maze tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.